molecular formula C8H17NO2S B3052694 Cyclohexaneethanesulfonamide CAS No. 4378-98-7

Cyclohexaneethanesulfonamide

Cat. No.: B3052694
CAS No.: 4378-98-7
M. Wt: 191.29 g/mol
InChI Key: ZLYYBOONIHMVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexaneethanesulfonamide (CAS: 63517-92-0) is a sulfonamide derivative featuring a cyclohexane ring linked to an ethane sulfonamide group (-SO₂NH₂). The sulfonamide group is known for its role in medicinal chemistry, often contributing to biological activity or metabolic stability.

Limited literature exists on its specific applications, though sulfonamide derivatives are commonly used in pharmaceuticals, agrochemicals, and polymer industries.

Properties

IUPAC Name

2-cyclohexylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYYBOONIHMVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195935
Record name Cyclohexaneethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-98-7
Record name Cyclohexaneethanesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexaneethanesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexaneethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexaneethanesulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/432J42J6YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexaneethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclohexylamine} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Cyclohexaneethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Cyclohexaneethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of cyclohexaneethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Cyclohexaneethanesulfonamide with analogous cyclohexane derivatives, focusing on structural features, functional groups, and documented properties:

Compound CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Uses
This compound 63517-92-0 C₈H₁₅NO₂S Sulfonamide ~189.28 (estimated) Limited commercial availability; potential sulfonamide-based reactivity.
Cyclohexane 110-82-7 C₆H₁₂ Alkane 84.16 Non-polar solvent; flammable; used in nylon production.
Hexamethylene diisocyanate 822-06-0 C₈H₁₂N₂O₂ Isocyanate 168.20 Polymer precursor (e.g., polyurethanes); hazardous due to isocyanate toxicity.
Cyclohexanone 108-94-1 C₆H₁₀O Ketone 98.15 Industrial solvent; metabolized via alcohol dehydrogenase to cyclohexanol.
Cyclohexaneethanethiol 4379-01-5 C₈H₁₆S Thiol (-SH) 144.28 Sulfur-containing analog; used in organic synthesis or metal coordination.

Key Observations:

Functional Group Influence: Sulfonamide vs. Isocyanate vs. Ketone: Hexamethylene diisocyanate’s isocyanate groups are highly reactive (used in crosslinking polymers), whereas Cyclohexanone’s ketone group undergoes reduction or condensation reactions.

Commercial and Industrial Relevance: Cyclohexane and Cyclohexanone are industrially significant (e.g., nylon intermediates), whereas this compound’s niche status limits its applications.

Hazard Profiles :

  • Cyclohexane is flammable (NFPA rating: 3), while Hexamethylene diisocyanate poses respiratory hazards due to isocyanate toxicity. Data on this compound’s toxicity are absent in the evidence.

Research Findings and Limitations

  • Metabolic Pathways: Cyclohexanone is metabolized by alcohol dehydrogenase to cyclohexanol, suggesting that sulfonamide derivatives like this compound might undergo hepatic conjugation or sulfonation-based detoxification.

Biological Activity

Cyclohexaneethanesulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring attached to an ethanesulfonamide group. Its molecular formula is C8H17NO2SC_8H_{17}NO_2S with a molecular weight of approximately 189.29 g/mol. The sulfonamide moiety is known for its ability to inhibit certain enzymes, making it a valuable compound in drug development.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase , an enzyme critical for various physiological processes, including acid-base balance and respiration. By inhibiting this enzyme, the compound can alter bicarbonate levels in the body, which has implications for treating conditions such as glaucoma and edema.

Biological Activities

  • Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is often compared to traditional antibiotics.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cellular processes related to tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduced inflammation in animal models
AntitumorInduced apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

A study published in 2015 examined the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The results indicated that the compound exhibited significant antibacterial activity, comparable to established antibiotics like ampicillin .

Case Study: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced markers of inflammation and improved joint function over a treatment period .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexaneethanesulfonamide
Reactant of Route 2
Cyclohexaneethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.